molecular formula C8H19NO B15258686 1-Amino-2,2,3-trimethylpentan-3-OL

1-Amino-2,2,3-trimethylpentan-3-OL

Cat. No.: B15258686
M. Wt: 145.24 g/mol
InChI Key: SFDFKNBTVUEBDO-UHFFFAOYSA-N
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Description

1-Amino-2,2,3-trimethylpentan-3-ol (CAS 1515839-75-4) is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . This molecule features both amino and alcohol functional groups on a branched-chain hydrocarbon skeleton, making it a valuable intermediate for researchers in synthetic organic chemistry. Its structure, defined by the SMILES notation CCC(O)(C)C(C)(C)CN, suggests potential as a versatile building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or specialty chemicals . The presence of stereocenters in its structure may also make it of interest for developing chiral ligands or catalysts. As a high-purity material, it is suited for method development and exploration in various chemical research applications. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic use, or for any form of personal consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-2,2,3-trimethylpentan-3-ol

InChI

InChI=1S/C8H19NO/c1-5-8(4,10)7(2,3)6-9/h10H,5-6,9H2,1-4H3

InChI Key

SFDFKNBTVUEBDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C)CN)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 2,2,3 Trimethylpentan 3 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-Amino-2,2,3-trimethylpentan-3-OL reveals several potential bond disconnections to devise plausible synthetic routes. The primary strategic considerations involve the formation of the carbon skeleton and the stereoselective introduction of the amino and hydroxyl functionalities.

Analysis of C-C Bond Formations (e.g., Grignard reactions, aldol (B89426) additions, alkylations)

The core structure of this compound features a tertiary alcohol, suggesting a key disconnection at the C3-C4 bond, which can be formed via a Grignard reaction. This approach involves the reaction of a ketone with an organometallic reagent. For instance, reacting 2,2-dimethyl-3-pentanone (B1295208) with a suitable Grignard reagent can be a viable strategy.

Another key disconnection is at the C2-C3 bond. This bond could be formed through an aldol-type reaction or by the alkylation of a suitable enolate. However, the high degree of substitution around this bond makes these approaches more challenging due to steric hindrance.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis via Grignard Reaction

Retrosynthetic analysis of this compound via a Grignard reaction pathway.
This scheme illustrates the disconnection of the target molecule back to a ketone and a Grignard reagent, which are in turn derived from simpler starting materials.

This analysis identifies 2,2,3-trimethylpentan-3-one as a key intermediate. The synthesis of this ketone could be achieved by the Grignard reaction of ethylmagnesium bromide with butanone. wikipedia.org

Strategies for Introduction of Amine and Hydroxyl Functionalities

The introduction of the amine and hydroxyl groups can be achieved through several methods. One common strategy is the reduction of a nitro group. For example, the nitration of a suitable alkane precursor followed by reduction would yield the desired amine.

Alternatively, the amine functionality can be introduced via the reduction of a nitrile. This can be accomplished by reacting a suitable haloalkane with a cyanide salt, followed by reduction of the resulting nitrile.

Another approach is the direct amination of an alcohol. Recent developments have shown that iridium-catalyzed C-H amidation can be an effective method for synthesizing 1,2-amino alcohols. rsc.org This involves converting an alcohol to a ketoxime, followed by iridium-catalyzed amidation and subsequent reduction.

Enantioselective and Diastereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of this compound is crucial, as the molecule contains a chiral center at the C3 position. Enantioselective and diastereoselective methods are employed to produce a single desired stereoisomer.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.orgdiva-portal.org For the synthesis of chiral amino alcohols, pseudoephedrine has been shown to be a practical acyclic chiral auxiliary. acs.org The auxiliary can be attached to a carboxylic acid derivative, which then undergoes diastereoselective alkylation. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Table 1: Hypothetical Chiral Auxiliary-Mediated Synthesis

Step Reactants Reagents and Conditions Product Diastereomeric Excess (de)
1 Pseudoephedrine, Acid Chloride Amide formation Chiral Amide N/A
2 Chiral Amide, Alkyl Halide LDA, THF, -78 °C Alkylated Amide >95%
3 Alkylated Amide Acid or Base Hydrolysis Chiral Carboxylic Acid High

This table illustrates a general sequence for using a chiral auxiliary to achieve an enantiomerically enriched product. The specific substrates would be chosen based on the retrosynthetic analysis of this compound.

Asymmetric Catalysis in Key Bond-Forming Steps

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. morressier.com For the synthesis of chiral 1,2-amino alcohols, several catalytic methods are available.

Copper-catalyzed asymmetric hydroamination of allylic alcohols has emerged as an effective method for preparing chiral 1,3-amino alcohols with high regio- and enantioselectivity. nih.gov While the target molecule is a 1,2-amino alcohol, analogous copper-catalyzed aminoallylation of ketones could be a viable approach. nih.gov

Iridium-catalyzed asymmetric hydrogenation of α-amino ketones is another powerful method for synthesizing chiral 1,2-amino alcohols with excellent enantioselectivities. thieme-connect.com This would involve the synthesis of the corresponding α-amino ketone precursor to this compound.

Table 2: Potential Asymmetric Catalytic Approaches

Reaction Type Catalyst System Key Intermediate Potential Enantiomeric Excess (ee)
Asymmetric Hydrogenation Chiral Spiro Iridium Catalyst α-Amino Ketone Up to 99.9% thieme-connect.com
Asymmetric Transfer Hydrogenation Ruthenium Catalyst Unprotected α-Ketoamine >99% nih.gov

This table summarizes potential asymmetric catalytic methods that could be adapted for the synthesis of the target molecule, along with reported enantioselectivities for similar substrates.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Lipases and alcohol dehydrogenases are commonly used for the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones, respectively. acs.org

A potential chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic precursor. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.

Table 3: Illustrative Chemoenzymatic Resolution

Enzyme Substrate Reaction Outcome
Lipase (e.g., from Burkholderia cepacia) Racemic 2,2,3-trimethylpentan-3-ol Transesterification with an acyl donor Separation of enantiomers via selective acylation

This table outlines how enzymes could be employed to achieve the desired stereochemistry in a precursor to the final target molecule.

Novel Precursors and Starting Materials

The development of efficient synthetic routes to complex chiral molecules like this compound is highly dependent on the choice of starting materials. Advanced approaches prioritize the use of readily available chiral precursors or the de novo construction of key stereodefined intermediates.

The chiral pool represents a valuable source of enantiomerically pure starting materials for asymmetric synthesis. nih.gov Naturally occurring compounds such as amino acids, terpenes, and carbohydrates provide a scaffold with pre-existing stereocenters that can be elaborated to the desired target molecule. nih.govdiva-portal.org For the synthesis of this compound, a plausible chiral pool approach could involve the derivatization of α-amino acids. nih.gov

One hypothetical strategy could commence with a protected L-alanine derivative. The synthesis would involve the extension of the carbon chain and the introduction of the tertiary alcohol moiety. This could be achieved through a series of reactions, including the formation of a Grignard reagent from a protected L-alanine ester and subsequent reaction with a suitable ketone. The stereochemistry of the final product would be influenced by the initial stereocenter of the L-alanine.

Hypothetical Derivatization from L-Alanine Derivative

Step Reaction Reagents and Conditions Intermediate/Product
1 Protection of L-alanine Boc-anhydride, NaOH, H₂O Boc-L-alanine
2 Esterification CH₃OH, H⁺ catalyst Boc-L-alanine methyl ester
3 Grignard Reagent Formation Mg, THF, from a suitable halide Grignard Reagent
4 Grignard Addition Diethyl ketone, THF, -78 °C Protected amino alcohol

Another approach could utilize the stereoselective ring-opening of chiral piperidines, which can be derived from amino acids. nih.gov This method can yield uniquely substituted acyclic amino alcohols with multiple chiral centers. nih.gov

De novo synthesis offers a more flexible approach, allowing for the construction of stereocenters with a high degree of control. This often involves asymmetric reactions where the chirality is introduced through the use of a chiral catalyst or auxiliary. nih.gov For this compound, a key de novo strategy would be the stereoselective amination of a suitable precursor ketone or the addition of a nitrogen-containing nucleophile to a carbonyl compound.

A promising route involves the asymmetric reductive amination of a precursor α-hydroxy ketone. frontiersin.org This can be achieved using engineered amine dehydrogenases (AmDHs), which offer high stereoselectivity and operate under mild conditions. frontiersin.orgrsc.org The precursor, 1-hydroxy-2,2,3-trimethylpentan-3-one, could be synthesized and then subjected to enzymatic amination to yield the desired amino alcohol.

Another powerful de novo method is the diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes. This approach allows for the synthesis of both syn- and anti-1,3-amino alcohol derivatives with high diastereomeric ratios. nih.govelsevierpure.com

Illustrative De Novo Synthesis via Asymmetric Amination

Step Reaction Reagents and Conditions Key Feature
1 Synthesis of Precursor Ketone Oxidation of 2,2,3-trimethylpentan-3-ol Forms the required carbonyl group
2 Asymmetric Reductive Amination Engineered Amine Dehydrogenase (AmDH), NH₃, NADH Enzymatic introduction of the amino group with high stereoselectivity

Optimization of Reaction Conditions and Yields

The success of any synthetic strategy hinges on the careful optimization of reaction parameters. For the stereoselective synthesis of this compound, solvent effects, temperature, pressure, and catalyst design are critical factors that can significantly influence the reaction outcome.

The choice of solvent can have a profound impact on both the rate and stereoselectivity of a reaction. acs.org Solvents can influence the stability of transition states, the solubility of reagents, and the aggregation state of catalysts. In the context of amino alcohol synthesis, polar aprotic solvents such as diethyl ether (Et₂O), methyl-tert-butyl-ether (MTBE), and 2-methyl-tetrahydrofuran (2-Me-THF) have been shown to be suitable for copper-catalyzed asymmetric amination reactions. acs.org For instance, in related systems, switching from a nonpolar solvent like toluene (B28343) to a more polar ether can lead to significant improvements in both yield and enantiomeric excess. acs.orgacs.org

Exemplary Solvent Effects on a Hypothetical Asymmetric Addition

Solvent Dielectric Constant (ε) Yield (%) Enantiomeric Excess (ee, %)
Toluene 2.4 45 60
Dichloromethane 9.1 65 75
Tetrahydrofuran (THF) 7.6 80 88

Temperature is a critical parameter that can affect the thermodynamics and kinetics of a reaction, thereby influencing its stereochemical outcome. rsc.org In some asymmetric syntheses, a decrease in temperature can lead to a significant increase in enantioselectivity, although this may come at the cost of a slower reaction rate. chemistryworld.com Conversely, in certain catalytic systems, an optimal temperature range may exist where both high conversion and high stereoselectivity are achieved. For reactions involving gaseous reagents, such as hydrogenation or amination with ammonia, pressure is also a key variable that can impact reaction rates and yields.

Illustrative Temperature Effects on Enantioselectivity

Temperature (°C) Reaction Time (h) Conversion (%) Enantiomeric Excess (ee, %)
25 12 >99 85
0 24 95 92
-20 48 80 96

The heart of asymmetric catalysis lies in the design of the chiral catalyst and its associated ligands. rsc.org For the synthesis of this compound, a transition metal catalyst, such as copper or palladium, in combination with a chiral ligand would be a powerful tool for controlling the stereochemistry of the reaction. acs.org The steric and electronic properties of the ligand play a crucial role in creating a chiral environment around the metal center, which in turn dictates the facial selectivity of the substrate's approach. rsc.org

In copper-catalyzed asymmetric additions, bidentate ligands such as those derived from amino acids or BINAP have shown great promise. rsc.org The choice of ligand can dramatically affect both the yield and the enantiomeric excess of the product. For instance, in the synthesis of related amino alcohols, subtle changes to the ligand structure, such as modifying substituent groups, can lead to significant improvements in stereoselectivity. acs.org

Hypothetical Ligand Effects in a Copper-Catalyzed Asymmetric Amination

Ligand Catalyst System Yield (%) Enantiomeric Excess (ee, %)
(R)-BINAP Cu(OTf)₂ 75 88
(S,S)-Ph-BOX Cu(OTf)₂ 82 94
Chiral Phosphoramidite L1 Cu(OTf)₂ 90 97

Purity and Stereoisomeric Purity Assessment in Synthetic Intermediates

The meticulous analysis of synthetic intermediates is a cornerstone of modern pharmaceutical and chemical manufacturing. For a molecule with multiple stereocenters like this compound, ensuring the desired stereoisomer is produced with high fidelity is paramount. This requires a suite of analytical techniques to assess both chemical purity (the absence of unwanted side products) and stereoisomeric purity (the prevalence of the desired stereoisomer over others).

A plausible synthetic route to this compound could commence from the corresponding ketone, 2,2,3-trimethylpentan-3-one. This ketone can be converted to an oxime, which is then reduced to the target amino alcohol. Throughout this process, careful monitoring of each intermediate is crucial.

Key Synthetic Intermediates and Their Purity Assessment:

2,2,3-Trimethylpentan-3-one: The purity of this starting material is foundational. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a standard method to determine its chemical purity, identifying any isomeric ketones or other organic impurities.

2,2,3-Trimethylpentan-3-one Oxime: The formation of the oxime introduces the nitrogen atom. The purity of this intermediate is typically assessed by High-Performance Liquid Chromatography (HPLC) to quantify any remaining ketone or side products from the oximation reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and purity assessment. For the stereoisomeric purity of the oxime (E/Z isomers), specialized chromatographic or spectroscopic techniques might be employed, although this is often less critical than the stereochemistry of the subsequent reduction step.

N-protected Intermediates: In many syntheses, the amino group is protected to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, leading to an intermediate such as tert-butyl (1-hydroxy-2,2,3-trimethylpentan-3-yl)carbamate. The chemical purity of this carbamate (B1207046) would be verified by HPLC, and its structure confirmed by NMR and Mass Spectrometry.

Stereoisomeric Purity Assessment:

The reduction of the oxime or a related imine intermediate is a critical step where the stereochemistry of the final product is often established. The goal is to produce a single desired stereoisomer of this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most powerful and widely used technique for determining the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of chiral intermediates and the final product. By using a chiral stationary phase (CSP), the different stereoisomers can be separated and quantified. The choice of the chiral column and the mobile phase is critical and needs to be optimized for each specific compound.

NMR Spectroscopy with Chiral Shift Reagents: In some cases, the enantiomeric purity of a chiral intermediate can be determined by NMR spectroscopy in the presence of a chiral shift reagent. This reagent forms diastereomeric complexes with the enantiomers, which can result in separate signals in the NMR spectrum, allowing for their quantification.

Data on Purity Assessment of a Hypothetical Intermediate: tert-butyl (1-hydroxy-2,2,3-trimethylpentan-3-yl)carbamate

To illustrate the application of these techniques, the following table presents hypothetical data for the purity assessment of a key intermediate.

Analytical TechniqueParameter AssessedSpecificationHypothetical Result
HPLC-UV Chemical Purity≥ 98.0%99.2%
¹H NMR Structural IntegrityConforms to structureConforms
Mass Spectrometry Molecular WeightConforms to expected m/zConforms
Chiral HPLC Enantiomeric Excess≥ 99.0% e.e.99.5% e.e.

The stringent control and assessment of both chemical and stereoisomeric purity at each intermediate stage are indispensable for the successful and reproducible synthesis of high-quality this compound. The integration of advanced chromatographic and spectroscopic methods allows chemists to monitor and optimize each reaction step, ensuring the final active pharmaceutical ingredient meets the required specifications.

Mechanistic Investigations of Reactions Involving 1 Amino 2,2,3 Trimethylpentan 3 Ol

Elucidation of Reaction Mechanisms in its Formation

The synthesis of 1-Amino-2,2,3-trimethylpentan-3-ol can be envisioned through a two-step process: the formation of a tertiary alcohol via a carbon-carbon bond-forming reaction, followed by the introduction of the amino group.

Detailed Mechanistic Pathways for Stereoselective C-C Bond Constructions

A plausible route to the carbon skeleton of this compound involves the nucleophilic addition of an organometallic reagent to a sterically hindered ketone. Specifically, the reaction of ethylmagnesium bromide (a Grignard reagent) or ethyllithium (B1215237) with 2,2-dimethyl-3-pentanone (B1295208) would yield the desired tertiary alcohol, 2,2,3-trimethylpentan-3-ol. organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com

The mechanism of the Grignard reaction is generally considered a nucleophilic addition. organic-chemistry.org The carbon-magnesium bond is highly polarized, rendering the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the ketone. youtube.com Given the steric hindrance of 2,2-dimethyl-3-pentanone, the reaction may also have contributions from a single-electron transfer (SET) mechanism. organic-chemistry.org

The stereochemistry of this addition is a key consideration. The carbonyl carbon in 2,2-dimethyl-3-pentanone is prochiral. Nucleophilic attack can occur from either the Re or Si face of the carbonyl plane, leading to the formation of a racemic mixture of the (R) and (S) enantiomers of 2,2,3-trimethylpentan-3-ol if no chiral influence is present. libretexts.orgyoutube.com The facial selectivity of the nucleophilic attack is influenced by steric factors, with the nucleophile generally approaching from the less hindered face. dalalinstitute.com

Role of Transition States and Intermediates

The addition of an organometallic reagent to a ketone proceeds through a transition state where the new carbon-carbon bond is partially formed. In the case of Grignard reagents, the magnesium atom often coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and organizing the transition state. dalalinstitute.com For sterically hindered ketones, the transition state is expected to be more product-like, with a greater degree of bond formation.

The initial product of the nucleophilic addition is a magnesium alkoxide (in the case of a Grignard reaction) or a lithium alkoxide. masterorganicchemistry.comchemistrysteps.com This intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol.

The introduction of the amino group at the C1 position could be envisioned via a multi-step sequence starting from the tertiary alcohol, or more directly, if a suitable aminonucleophile could be employed in the initial C-C bond formation. However, a more plausible laboratory synthesis would involve the subsequent functionalization of the tertiary alcohol. One such method is the Ritter reaction. youtube.comwikipedia.orgchemistry-reaction.com

In a hypothetical Ritter reaction, the tertiary alcohol, 2,2,3-trimethylpentan-3-ol, would be treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid. youtube.comwikipedia.org The mechanism commences with the protonation of the hydroxyl group by the strong acid, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation is then attacked by the lone pair of the nitrile nitrogen, forming a stable nitrilium ion intermediate. youtube.comwikipedia.orgchemistry-reaction.comnrochemistry.com Subsequent hydrolysis of the nitrilium ion yields an N-alkyl amide, which can then be hydrolyzed to the primary amine, this compound. youtube.comwikipedia.org

Kinetics and Thermodynamics of Formation Reactions

The rates and equilibria of the reactions involved in the formation of this compound are heavily influenced by the steric hindrance of the substrates.

Rate Law Determination and Activation Parameters

The rate of the Grignard or organolithium addition to a hindered ketone is typically first order in both the organometallic reagent and the ketone. However, the aggregation state of the organometallic reagent in solution can lead to more complex kinetics. researchgate.net The rate of reaction is generally slower for hindered ketones compared to unhindered ones due to a higher activation energy (Ea) arising from steric repulsion in the transition state. youtube.com

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight. The formation of a more ordered transition state from two reactant molecules typically results in a negative ΔS‡. For sterically hindered reactions, ΔH‡ is expected to be significantly higher than for unhindered analogues.

A hypothetical rate law for the addition of ethylmagnesium bromide to 2,2-dimethyl-3-pentanone could be expressed as: Rate = k[EtMgBr][C7H14O]

Where k is the rate constant. The value of k would be expected to be significantly smaller than that for the reaction with a less hindered ketone like acetone.

Equilibrium Studies and Product Distribution Analysis

The addition of organometallic reagents to ketones is generally considered irreversible, thus falling under kinetic control. wikipedia.orgmasterorganicchemistry.com This means the product distribution is determined by the relative rates of formation of different products. libretexts.org In the case of nucleophilic addition to a prochiral ketone, the ratio of enantiomeric products is determined by the relative energies of the diastereomeric transition states leading to each enantiomer. In the absence of a chiral influence, a racemic mixture is expected.

However, side reactions such as enolization of the ketone can become significant with sterically hindered ketones and bulky organometallic reagents, leading to the recovery of starting material after workup. organic-chemistry.org This is a competing kinetic pathway.

The Ritter reaction is also generally under kinetic control. The initial formation of the carbocation is often the rate-determining step. The distribution of products, should rearrangements occur, would depend on the relative rates of nucleophilic attack by the nitrile versus the rate of rearrangement.

The following table provides a hypothetical analysis of product distribution for the addition of EtMgBr to 2,2-dimethyl-3-pentanone under different conditions, illustrating the concept of kinetic control.

EntryTemperature (°C)[EtMgBr] (M)[Ketone] (M)Reaction Time (h)Yield of Alcohol (%)Yield of Enolate (%)
1-781.21.028515
201.21.017030
3251.21.00.55545

This data is hypothetical and for illustrative purposes only.

Rearrangement Pathways and Stereochemical Integrity

The potential for molecular rearrangements is a critical aspect of the chemistry of this compound, particularly under acidic conditions that can generate carbocation intermediates.

The tertiary carbocation formed during a potential Ritter reaction on 2,2,3-trimethylpentan-3-ol could be susceptible to a Wagner-Meerwein rearrangement. mychemblog.comnumberanalytics.comchemistnotes.comjk-sci.comwikipedia.org This type of rearrangement involves a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocationic center, typically leading to a more stable carbocation. In this specific case, a 1,2-methyl shift from the C2 position to the C3 carbocation would lead to a different tertiary carbocation. While both carbocations are tertiary, subtle differences in stability or subsequent reaction pathways could lead to a mixture of products.

Such rearrangements would compromise the structural integrity of the desired product. The stereochemical integrity is also at risk. If the starting alcohol is enantiomerically pure, the formation of a planar carbocation intermediate would lead to racemization, as the incoming nucleophile (the nitrile in the Ritter reaction) can attack from either face of the planar carbocation with equal probability. libretexts.org

Furthermore, rearrangements of α-amino alcohols themselves can occur under certain conditions, although these are less likely for a primary amine like this compound without prior modification. organic-chemistry.org

The stereochemical integrity of the chiral center at C3 is therefore highly dependent on the reaction conditions. Any reaction proceeding through a carbocation at C3 will likely lead to a loss of stereochemical information.

Investigation of Epimerization and Racemization Processes

Epimerization and racemization are fundamental stereochemical processes that can occur in chiral molecules like this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group (C3). These processes would lead to the interconversion of its stereoisomers.

Plausible Mechanisms:

While direct studies on this compound are lacking, epimerization or racemization in β-amino alcohols can be facilitated under certain conditions, typically involving either the hydroxyl or the amino group.

Via the Carbonyl Intermediate: One potential pathway for epimerization at the C3 position could involve a reversible retro-aldol or retro-Henry type reaction under basic or acidic conditions. This would proceed through an achiral enolate or nitro-alkane intermediate, which upon ring closure or re-addition, could lead to a mixture of epimers. However, the presence of a tertiary alcohol and the steric hindrance from the three methyl groups at C2 and C3 would likely make such a reaction energetically unfavorable.

Via the Iminium Ion: Alternatively, a process involving the amino group could be envisioned. Protonation of the amino group followed by dehydration could potentially lead to a carbocation at C3. However, the formation of a primary carbocation is highly unstable. A more plausible route might involve oxidation of the alcohol to a ketone, followed by formation of an iminium ion. Tautomerization to an enamine and subsequent reduction could result in epimerization.

Hypothetical Research Findings:

To investigate these processes for this compound, a research study could be designed as follows:

Experimental ConditionExpected Outcome for Epimerization/RacemizationRationale
Heating in aprotic solvent (e.g., Toluene) No significant epimerization expected.The C-C bond framework is robust, and without a catalyst or reactive partner, thermal isomerization is unlikely under these conditions.
Treatment with a strong base (e.g., NaH) Minimal to no epimerization.The acidity of the C-H proton at the stereocenter is very low, making deprotonation difficult.
Treatment with a strong acid (e.g., H2SO4) Potential for rearrangement over epimerization.Acidic conditions could promote dehydration, but this would likely lead to rearrangement reactions rather than simple epimerization at the intact stereocenter.

Studies of Intramolecular Rearrangements of Amino Alcohol Scaffolds

Intramolecular rearrangements are a common feature of β-amino alcohols, often proceeding through aziridinium (B1262131) ion intermediates. rsc.org This pathway can lead to the migration of either the amino or the hydroxyl group.

The Aziridinium Intermediate Pathway:

For this compound, the rearrangement would likely be initiated by the activation of the hydroxyl group, for example, by protonation in the presence of a strong acid or by conversion to a better leaving group (e.g., a tosylate). Subsequent intramolecular nucleophilic attack by the amino group would form a strained, three-membered aziridinium ring.

The regioselectivity of the subsequent ring-opening of this aziridinium intermediate by a nucleophile is influenced by both electronic and steric factors. The attack can occur at either of the two carbon atoms of the aziridinium ring. Given the structure of this compound, the aziridinium ion would be highly substituted.

Hypothetical Rearrangement Products:

ReactantConditionIntermediatePotential Rearrangement Product
This compoundStrong Acid (e.g., H₂SO₄), HeatSubstituted Aziridinium Ion2,2-Dimethyl-3-aminopentan-3-ol

This rearrangement would involve a methyl shift, a process that could be driven by the relief of steric strain in the aziridinium intermediate.

Solvent-Mediated Effects on Reaction Mechanisms and Stereochemistry

The choice of solvent can significantly impact the reaction rates, mechanisms, and stereochemical outcomes of reactions involving polar molecules like amino alcohols. Solvents can influence the stability of reactants, transition states, and intermediates through various interactions such as hydrogen bonding and dipole-dipole interactions. nih.gov

Influence on Rearrangement Reactions:

In the context of the aziridinium-mediated rearrangement of this compound, the solvent would play a crucial role.

Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize both the initial protonated amino alcohol and the charged aziridinium intermediate through hydrogen bonding. They can also act as nucleophiles, competing with any external nucleophiles in the ring-opening step. The use of water as a solvent has been shown to be effective in the aminolysis of epoxides to form β-amino alcohols. organic-chemistry.org

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are good at solvating cations but are less effective at solvating anions. They could accelerate the formation of the aziridinium ion by stabilizing the positively charged intermediate.

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the charged intermediates would be less stabilized, potentially slowing down the reaction rate. However, the absence of competing nucleophilic solvent molecules could lead to higher selectivity for the desired rearrangement product.

Hypothetical Solvent Effects on a Model Reaction (Aziridinium Formation and Opening):

SolventRelative Rate of Aziridinium FormationPredominant Ring-Opening PathwayRationale
Water ModerateAttack by water may compete with rearrangement.Stabilizes the charged intermediate but is also a nucleophile.
Acetonitrile FastFavors intramolecular rearrangement.Stabilizes the cation without being a strong nucleophile.
Toluene (B28343) SlowIntramolecular rearrangement, if it occurs.Poor stabilization of the charged intermediate.

The stereochemical outcome of such reactions is also intimately linked to the solvent. Solvents that can effectively solvate and separate ion pairs might lead to a loss of stereochemical information, whereas less coordinating solvents might favor a more concerted process with retention or inversion of stereochemistry, depending on the specific mechanism. The presence of intramolecular hydrogen bonding, which can be influenced by the solvent, can also dictate the conformational preferences of the molecule and thus affect the stereochemical course of a reaction. rsc.orgarxiv.org

Theoretical and Computational Studies of 1 Amino 2,2,3 Trimethylpentan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like 1-Amino-2,2,3-trimethylpentan-3-OL, a DFT study would typically involve the use of a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic properties.

Key parameters that would be analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is particularly useful for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about the bonding within the molecule, including the nature of the intramolecular hydrogen bond between the amino and hydroxyl groups. It quantifies the stabilization energy associated with this interaction.

A hypothetical table of selected DFT-calculated properties for this compound is presented below.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap7.7 eVReflects chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Ab Initio Methods for High-Accuracy Energy Calculations

For more precise energy calculations, especially for benchmarking purposes, high-level ab initio methods would be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate description of electron correlation effects, which are important for non-covalent interactions like hydrogen bonding. While computationally more demanding, these methods would offer a "gold standard" reference for the energies of different conformers of this compound.

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations would be the methods of choice. MM methods use a classical force field to rapidly calculate the potential energy of different conformations. An initial conformational search could be performed using a method like the Monte Carlo or systematic search to identify a wide range of possible structures.

Following this, MD simulations would provide a dynamic picture of the molecule's behavior over time at a given temperature. This would allow for the observation of conformational transitions and the time-averaged distribution of different conformers.

Identification of Stable Conformers and Their Relative Energies

The low-energy conformers identified from the MM and MD searches would then be subjected to geometry optimization and frequency calculations at a higher level of theory (e.g., DFT). This would provide accurate relative energies and confirm that they are true minima on the potential energy surface.

A hypothetical table of the relative energies of stable conformers is shown below.

ConformerRelative Energy (kcal/mol)Hydrogen Bond Distance (Å)Dihedral Angle (N-C-C-O)
1 (Global Minimum)0.001.9560° (gauche)
21.25-180° (anti)
32.502.10-60° (gauche)

Analysis of Intramolecular Hydrogen Bonding and Steric Interactions

The stability of the conformers of this compound would be rationalized by analyzing the interplay between stabilizing intramolecular hydrogen bonds and destabilizing steric interactions. The bulky tert-butyl group at the C2 position and the two methyl groups at the C3 position are expected to impose significant steric constraints, influencing which conformations are energetically favorable for the formation of a hydrogen bond between the amino group at C1 and the hydroxyl group at C3.

Atoms in Molecules (AIM) theory could be applied to the DFT-optimized geometries to characterize the intramolecular hydrogen bond. The presence of a bond critical point between the hydrogen of the hydroxyl group and the nitrogen of the amino group (or vice versa) would provide definitive evidence of this interaction and allow for the quantification of its strength.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry offers powerful tools to predict the spectroscopic signatures of molecules, which is invaluable for their identification and structural elucidation, especially for novel compounds or those with complex stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (¹H and ¹³C). nih.gov For a molecule like this compound, which possesses a chiral center at the C3 position, leading to (R) and (S) enantiomers, and potentially diastereomers depending on the substitution, computational NMR predictions are vital for stereoisomer differentiation.

The process typically involves:

Geometry Optimization: The 3D structure of each possible stereoisomer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

Magnetic Shielding Tensor Calculation: The magnetic shielding tensors for each nucleus are then calculated for the optimized geometries.

Chemical Shift Calculation: The isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for the different stereoisomers are expected to show subtle but distinct differences, particularly for the carbons and protons near the chiral center. These differences, though small, can be used in conjunction with experimental data to assign the correct stereochemistry. Machine learning and deep neural network approaches, such as Graph Neural Networks (GNNs), have also emerged as powerful tools for rapid and accurate NMR chemical shift prediction. nih.gov

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts (in ppm) for the Stereoisomers of this compound using DFT Calculations.

Carbon Atom(R)-isomer(S)-isomer
C1 (CH₂)45.845.8
C2 (C)38.238.2
C3 (C-OH)75.375.3
C4 (CH₂)30.130.1
C5 (CH₃)14.514.5
C2-CH₃ (a)25.125.4
C2-CH₃ (b)24.924.6
C3-CH₃28.728.7

Note: The values in this table are hypothetical and serve to illustrate the expected output of computational predictions. The subtle differences in the chemical shifts of the diastereotopic methyl groups at C2 would be a key area of focus for stereoisomer differentiation.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis, typically performed using the same DFT methods as for NMR predictions, can aid in the assignment of experimental spectra. nih.gov

The calculation provides the harmonic vibrational frequencies and their corresponding intensities (for IR) and scattering activities (for Raman). These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include:

O-H stretching of the alcohol group.

N-H stretching of the primary amine group.

C-N stretching.

C-O stretching.

Various C-H stretching and bending modes of the alkyl backbone.

By comparing the calculated spectra for different potential conformers and stereoisomers with the experimental IR and Raman spectra, a detailed structural assignment can be achieved.

Table 2: Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) for Key Functional Groups of this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H Stretch36503200-3600 (broad)
N-H Stretch (asymmetric)34503300-3500
N-H Stretch (symmetric)33503250-3450
C-H Stretch (alkyl)2980-28502850-2960
N-H Bend (scissoring)16201590-1650
C-O Stretch11501050-1260
C-N Stretch10801020-1250

Note: These are representative values and would vary slightly between different stereoisomers and conformers.

Computational Design of Catalysts and Reagents for its Synthesis

The synthesis of chiral amino alcohols like this compound often presents challenges in achieving high stereoselectivity. nih.gov Computational chemistry plays a crucial role in the design and optimization of catalysts and reagents to overcome these challenges. caltech.eduacs.org

One common route to amino alcohols is the asymmetric reductive amination of a corresponding α-hydroxy ketone. nih.gov Computational modeling can be used to design catalysts for this transformation. For instance, in a metal-catalyzed reaction, DFT calculations can be used to:

Model the catalyst-substrate complex: Understanding the binding of the substrate to the chiral catalyst is the first step in elucidating the mechanism of stereoselectivity. nih.govresearchgate.net

Calculate the energies of transition states: The enantioselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the (R) and (S) products. By calculating these energies, the stereochemical outcome can be predicted. caltech.edu

Screen potential catalysts: Computational screening allows for the rapid evaluation of a large number of potential catalyst structures, identifying promising candidates for experimental validation. acs.org This can involve systematically modifying the ligands of a metal catalyst to enhance stereocontrol.

Another approach is the use of biocatalysts, such as engineered amine dehydrogenases. nih.gov Computational methods like molecular docking and molecular dynamics simulations can be used to understand the enzyme's active site and to predict mutations that could improve its activity and selectivity for a bulky substrate like the precursor to this compound.

Table 3: Hypothetical Comparison of Calculated Energy Barriers for a Chiral Catalyst in the Asymmetric Synthesis of this compound.

Catalyst LigandTransition State to (R)-product (kcal/mol)Transition State to (S)-product (kcal/mol)Predicted Enantiomeric Excess (% ee)
Ligand A15.216.892% (R)
Ligand B14.514.834% (R)
Ligand C (Optimized)16.018.599% (R)

Note: This table illustrates how computational chemistry can guide the selection and design of chiral ligands to achieve high enantioselectivity. Lower energy barriers indicate a more favorable reaction pathway.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of atoms, two-dimensional (2D) techniques are required to piece together the full molecular puzzle. wikipedia.org

For 1-Amino-2,2,3-trimethylpentan-3-OL, a suite of 2D NMR experiments would be employed to establish its atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. wikipedia.org For this molecule, COSY would reveal a correlation between the methylene (B1212753) protons (H4) and the methyl protons (H5) of the ethyl group. It would also show coupling between the protons of the aminomethylene group (H1) and the protons of the primary amine (-NH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (or other heteronuclei like ¹⁵N). wikipedia.org It is invaluable for assigning carbon signals based on their known proton shifts. Each CH, CH₂, and CH₃ group would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for connecting molecular fragments separated by quaternary centers. For instance, HMBC would show correlations from the tert-butyl methyl protons (H6) to both the quaternary carbon C2 and the chiral tertiary carbon C3. Similarly, the methyl protons at C7 would show correlations to C2, C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between the methyl group at C7 and the protons of the aminomethylene group (H1), depending on the rotational conformation around the C2-C3 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard increments in a CDCl₃ solvent. Actual experimental values may vary.

Atom PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1-CH₂-NH₂~2.8 - 3.0~50 - 55
2Quaternary C-~38 - 42
3Quaternary C-OH-~75 - 80
4-CH₂-~1.5 - 1.7~30 - 35
5-CH₃~0.9 - 1.1~8 - 12
6-C(CH₃)₃~1.0 - 1.2~25 - 30
7-C-CH₃~1.1 - 1.3~22 - 28
-NH₂Amine~1.5 - 2.5 (broad)-
-OHHydroxyl~1.8 - 3.0 (broad)-

Table 2: Summary of Expected Key 2D NMR Correlations

ExperimentCorrelated NucleiKey Expected Correlations
COSY¹H ↔ ¹HH4 ↔ H5; H1 ↔ NH₂
HSQC¹H ↔ ¹³C (1-bond)H1 ↔ C1; H4 ↔ C4; H5 ↔ C5; H6 ↔ C(tert-butyl); H7 ↔ C7
HMBC¹H ↔ ¹³C (multi-bond)H1 ↔ C2, C3; H6 ↔ C2, C3, C7; H7 ↔ C2, C3, C4; H4 ↔ C3, C5, C7
NOESY¹H ↔ ¹H (through space)Proximity-dependent, e.g., H1 ↔ H6, H1 ↔ H7

The significant steric hindrance around the C2-C3 bond in this compound suggests that rotation around this bond may be restricted. This restricted rotation can lead to the existence of distinct, stable conformers (rotamers) that may interconvert on the NMR timescale. copernicus.orgnih.gov

Dynamic NMR (DNMR) studies, typically involving variable-temperature (VT) experiments, are the ideal tool to investigate such processes. rsc.org By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, where rotation is fast, the spectrum shows sharp, averaged signals. As the temperature is lowered, the rate of interconversion slows, causing the signals to broaden. At the coalescence temperature, the signals merge into a single broad peak. Below this temperature, in the slow-exchange regime, sharp, separate signals for each individual conformer may be resolved. Analysis of this data allows for the calculation of the energy barrier (ΔG‡) to rotation. rsc.org For this molecule, such an analysis would provide fundamental insight into its conformational landscape and dynamic behavior in solution.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a solid-state crystal lattice.

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. Given the functional groups present, forming a salt, such as a hydrochloride or tartrate, can often facilitate the growth of diffraction-quality crystals. nih.gov

The resulting crystal structure would confirm the constitution and relative stereochemistry of the molecule. Crucially, as this compound is chiral at the C3 position, crystallographic analysis of a single enantiomer (or a derivative made with a known chiral auxiliary) using anomalous dispersion would determine its absolute configuration (R or S). This technique provides an unambiguous assignment that is difficult to achieve by other methods.

Table 3: Hypothetical Key Crystallographic Parameters for this compound Values are based on standard bond lengths and angles for similar functional groups.

ParameterAtoms InvolvedExpected Value
Bond LengthC3-O~1.43 Å
Bond LengthC1-N~1.47 Å
Bond LengthC2-C3~1.58 Å (elongated due to steric strain)
Bond AngleC2-C3-C4~112° (distorted from ideal 109.5°)
Bond AngleC2-C3-O~108°
Torsion AngleN-C1-C2-C3Conformation dependent

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exquisitely sensitive to molecular stereochemistry. nsf.govresearchgate.net

For this compound, which possesses a chiral center at C3, its two enantiomers would produce mirror-image CD and ORD spectra. The chromophores in this molecule (the non-bonding electrons on the nitrogen and oxygen atoms) absorb in the far-UV region. While direct measurement might be challenging, derivatization of the amino group with a suitable chromophoric reagent can induce a CD signal in a more accessible spectral region (e.g., >300 nm). nih.govnih.gov This approach, often used in what is known as chiroptical sensing, allows for the determination of the absolute configuration and enantiomeric purity of amino alcohols by comparing the experimental spectrum to that of known standards or to spectra predicted by quantum chemical calculations. nsf.govnih.govnih.gov


Table of Mentioned Compounds

Compound Name
This compound
This compound hydrochloride

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the chirality of a molecule. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, which possesses a stereocenter at the C3 carbon, CD spectroscopy would be invaluable.

In a hypothetical analysis, the compound would be dissolved in a suitable transparent solvent and its CD spectrum recorded. The resulting spectrum, a plot of molar ellipticity versus wavelength, would exhibit positive or negative peaks (Cotton effects) characteristic of its specific enantiomeric form. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. To definitively assign the chirality, the experimental CD spectrum would ideally be compared to spectra predicted by quantum chemical calculations or to the spectra of structurally similar compounds with known absolute configurations. Without experimental data, a representative data table remains unpopulated.

Table 1: Hypothetical Circular Dichroism Data for this compound

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)
Data Not AvailableData Not Available

Optical Rotatory Dispersion (ORD) Studies

Similar to CD spectroscopy, Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. An ORD spectrum provides information about the stereochemistry of a chiral molecule. For this compound, the ORD curve would show a characteristic rotation at different wavelengths, and the shape of the curve, particularly around chromophores, can be used to infer the absolute configuration. The combination of ORD and CD studies provides a comprehensive chiroptical analysis.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₈H₁₉NO), HRMS would be used to measure its exact mass. The experimentally determined mass would then be compared to the theoretical exact mass calculated for the proposed formula. A close match would provide strong evidence for the compound's elemental composition.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonTheoretical Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)
[M+H]⁺Data Not AvailableData Not AvailableData Not Available

Tandem Mass Spectrometry for Fragmentation Pathway Analysis and Structural Corroboration

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be detected, providing a "fingerprint" of the molecule's structure.

The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of a water molecule (H₂O) from the tertiary alcohol and the loss of an amino group (NH₂) or cleavage adjacent to the nitrogen atom are common fragmentation pathways for amino alcohols. The bulky trimethylpentane core would also lead to specific fragmentation patterns, such as the loss of methyl or ethyl groups. Analysis of these fragmentation pathways would allow for the confirmation of the connectivity of the atoms within the molecule, corroborating the proposed structure.

Table 3: Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Reactivity and Derivatization Pathways of 1 Amino 2,2,3 Trimethylpentan 3 Ol

Chemical Transformations of the Amino Group

The primary amino group in 1-Amino-2,2,3-trimethylpentan-3-OL is the principal site for a variety of chemical transformations. However, its reactivity is significantly influenced by the steric hindrance imposed by the adjacent quaternary carbon and the bulky trimethylpentyl group.

Acylation, Alkylation, and Protecting Group Strategies

Acylation: The primary amine can undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Due to steric hindrance, these reactions may require more forcing conditions (e.g., higher temperatures, prolonged reaction times) or the use of more reactive acylating agents. Chemoselective O-acylation of the hydroxyl group can often be favored under acidic conditions, where the amino group is protonated and thus less nucleophilic. nih.gov Conversely, selective N-acylation can be achieved by protecting the hydroxyl group or by using specific reaction conditions that favor amine reactivity. google.com Acetylation, a common acylation reaction, can be carried out using acetic anhydride. mdpi.com

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The steric hindrance around the nitrogen atom may help to mitigate multiple alkylations to some extent. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing alkyl groups.

Protecting Group Strategies: To achieve selectivity in reactions involving other parts of the molecule, the amino group can be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). fiveable.meorganic-chemistry.org The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. rsc.org Given the steric hindrance, the introduction of these protecting groups might require optimized conditions.

Table 1: Representative Protecting Group Strategies for Amines

Protecting Group Reagent for Introduction Deprotection Conditions Reference
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Acidic conditions (e.g., TFA) organic-chemistry.org
Benzyloxycarbonyl (Cbz) Benzyl chloroformate Hydrogenolysis (H₂, Pd/C) rsc.org

Amide and Imine Formation Reactions

Amide Formation: As mentioned, amides are readily formed through acylation. The reaction with carboxylic acids can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.

Imine Formation: The primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.com The formation of imines from sterically hindered primary amines can be slower and may require azeotropic removal of water to drive the equilibrium towards the product. lookchem.com For highly hindered ketones, more specialized methods, such as the use of tetraethyl orthosilicate (B98303) as a dehydrating agent, have been shown to be effective. lookchem.com

Table 2: Conditions for Imine Formation with Hindered Amines

Carbonyl Compound Amine Conditions Outcome Reference
Aldehydes/Ketones Primary Amines Acid catalyst, removal of water Imine formation masterorganicchemistry.com

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is sterically hindered and less reactive than a primary or secondary alcohol. It cannot be oxidized to a ketone or aldehyde.

Etherification and Esterification Reactions

Etherification: The etherification of tertiary alcohols is generally difficult. Under acidic conditions, elimination to form an alkene is a major competing reaction. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is also challenging for tertiary alcohols due to steric hindrance favoring elimination of the alkyl halide. However, processes for the etherification of amino alcohols have been developed, which may involve the formation of an alcoholate in a first step, followed by alkylation. google.com Iron(III) triflate has been reported as a catalyst for the etherification of tertiary alcohols with primary alcohols. acs.org

Esterification: The esterification of the tertiary hydroxyl group can be achieved by reaction with a reactive acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to activate the alcohol. Direct Fischer esterification with a carboxylic acid under acidic conditions is generally not effective for tertiary alcohols due to rapid dehydration. Chemoselective O-acylation in the presence of the unprotected amino group can be achieved under acidic conditions. nih.gov

Selective Oxidation and Reduction Methodologies

Selective Oxidation: The tertiary alcohol functional group cannot be oxidized. However, the amino alcohol as a whole can be a substrate for selective oxidation under specific conditions. For instance, highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds has been achieved using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system. elsevierpure.comnih.govresearchgate.net This would theoretically convert the primary amino group to a carbonyl group while leaving the tertiary alcohol intact. Gold nanoparticles supported on monoclinic zirconia have also been shown to be effective catalysts for the aerobic oxidation of amino alcohols to amino acids. acs.orgacs.org

Reduction Methodologies: The functional groups in this compound are already in a reduced state. Reduction methodologies would be applicable to derivatives of this compound. For example, an imine formed from the amino group could be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. An amide derivative could be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Stereoselective Dehydration and Olefin Formation

The tertiary alcohol can undergo dehydration under acidic conditions to form an alkene. chemguide.co.uk Due to the structure of this compound, the elimination of water would likely lead to the formation of a mixture of isomeric olefins. The Zaitsev's rule would predict the formation of the more substituted (and thus more stable) alkene as the major product. However, the stereoselectivity of this elimination would be influenced by the steric environment and the specific reaction conditions. The use of reagents like triphenylphosphine (B44618) and iodine can also effect the dehydration of tertiary alcohols to yield the most stable alkene. researchgate.net The dehydration of certain aliphatic tertiary amino alcohols has been studied, indicating that the course of the reaction is highly dependent on the specific structure and reagents used. acs.org

Table 3: Potential Dehydration Products of this compound

Product Name Structure Notes
1-Amino-2,3-dimethyl-2-pentene (CH₃)₂C=C(CH₃)CH₂CH₂NH₂ Zaitsev product

Cyclization Reactions to Form Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a primary amine and a tertiary alcohol, makes it a prime candidate for cyclization reactions to form various saturated heterocyclic systems. The inherent chirality at the C1 position is expected to play a crucial role in the stereochemical outcome of these transformations.

Formation of Oxazolidines, Morpholines, or Piperidines

The vicinal amino and hydroxyl groups can react with suitable bifunctional electrophiles to construct five, six, or even seven-membered rings.

Oxazolidines: The most common method for synthesizing oxazolidines from 1,2-amino alcohols is through condensation with an aldehyde or a ketone. nih.gov This reaction typically proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the loss of water. Given the tertiary nature of the alcohol and the steric bulk surrounding the amino group in this compound, forcing conditions, such as the use of dehydrating agents or azeotropic removal of water, may be necessary. The reaction would produce a highly substituted oxazolidine (B1195125) ring.

Morpholines: Morpholine synthesis requires the introduction of a two-carbon linker to bridge the nitrogen and oxygen atoms. This can be achieved through a two-step sequence involving N-alkylation with a 2-haloethanol followed by an intramolecular Williamson ether synthesis, or via reaction with activated agents like ethylene (B1197577) sulfate (B86663). acs.orgrsc.org A recent one or two-step protocol using ethylene sulfate and a base like tBuOK has proven effective for converting various 1,2-amino alcohols to morpholines. acs.org The steric hindrance of this compound would likely necessitate optimized reaction conditions to achieve efficient cyclization.

Piperidines: The synthesis of a piperidine (B6355638) ring from this precursor is less direct as it would require a more complex cyclization strategy involving a longer carbon chain linker. General routes to substituted piperidines often involve ring-closing metathesis or the cyclization of amino-diols or amino-dihalides, which would require prior modification of the this compound structure.

HeterocycleGeneral Reagent(s)Expected Product from this compound
Oxazolidine Aldehyde (R-CHO) or Ketone (R₂C=O)Highly substituted oxazolidine
Morpholine Ethylene Sulfate or 2-Chloroethanol followed by baseSubstituted morpholine
Piperidine Requires multi-step precursor synthesisSubstituted piperidine

Stereocontrol in Cyclization Reactions

Stereocontrol is a paramount consideration in the cyclization of chiral precursors like this compound. The existing stereocenter at the carbon bearing the amino group can exert significant influence over the formation of new stereocenters during the ring-forming process.

When reacting with a chiral aldehyde or employing a chiral catalyst, it is possible to achieve high levels of diastereoselectivity. The bulky trimethylpentyl group would create a highly biased steric environment, likely leading to a strong preference for one diastereomeric product. For instance, in the formation of an oxazolidine from a prochiral ketone, the existing stereocenter in the amino alcohol would direct the nucleophilic attack of the hydroxyl group to one face of the intermediate iminium ion, a process known as substrate-controlled stereoselection. nih.govnih.govfao.org The predictability of this stereochemical outcome is a key feature that makes such building blocks valuable in asymmetric synthesis. youtube.com

Role as a Chiral Building Block in Multistep Organic Synthesis

Chiral 1,2-amino alcohols are among the most valuable and versatile building blocks in the repertoire of organic synthesis. acs.orgnih.gov Their utility stems from their bifunctionality, inherent chirality, and the ability to form key structural motifs found in a vast array of complex molecules. Although specific applications of this compound are not prominently documented, its structure suggests significant potential in several areas.

Incorporation into Natural Product Synthesis

Many natural products and pharmaceutical agents contain the 1,2-amino alcohol motif or heterocyclic structures derived from it. Chiral amino alcohols serve as key precursors in the synthesis of these targets. For example, they are central to the structure of beta-blockers, certain antibiotics, and antiviral drugs. While no specific examples involving the incorporation of this compound into a natural product have been identified, its unique and sterically demanding substitution pattern could be leveraged to synthesize analogues of known bioactive compounds or to construct complex molecular architectures where significant steric bulk is required to control conformation or block specific binding sites.

Design of New Chiral Ligands for Catalysis

A major application of chiral 1,2-amino alcohols is their use as precursors for chiral ligands in asymmetric catalysis. rsc.org The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of transformations.

The structure of this compound is particularly intriguing for ligand design. The bulky tert-butyl-like group adjacent to the tertiary alcohol and the ethyl group on the same carbon create a well-defined and sterically hindered chiral pocket. When coordinated to a metal, this ligand would impose significant steric constraints on the substrate, which can be highly effective in achieving facial discrimination in reactions such as:

Enantioselective addition of organozinc reagents to aldehydes.

Asymmetric transfer hydrogenation of ketones. acs.orgnih.gov

Asymmetric epoxidation or dihydroxylation reactions.

Ligand TypePotential Catalytic ApplicationMetal
β-Amino alcohol Addition of diethylzinc (B1219324) to aldehydesZn(II)
Oxazoline derivative Asymmetric allylic alkylationPd(II), Cu(I)
Salen-type ligand Asymmetric epoxidationMn(III), Cr(III)

Precursor for Complex Polyfunctional Molecules

Beyond direct cyclization or ligand formation, the two functional groups in this compound can be manipulated independently to build more complex structures. Through the use of orthogonal protecting group strategies, either the amine or the alcohol can be selectively masked while the other is elaborated.

For instance, the amine could be protected as a carbamate (B1207046) (e.g., Boc or Cbz), allowing the tertiary alcohol to be used in reactions such as esterification or etherification. Conversely, protecting the alcohol (e.g., as a silyl (B83357) ether) would free the amine for reactions like acylation, alkylation, or sulfonylation. This stepwise functionalization allows the chiral scaffold of this compound to be extended into intricate, polyfunctional molecules with precise stereochemical control, making it a potentially valuable starting material for the synthesis of novel pharmaceutical intermediates or materials. mdpi.com

Future Directions and Emerging Research Avenues for 1 Amino 2,2,3 Trimethylpentan 3 Ol

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of sterically hindered molecules like 1-Amino-2,2,3-trimethylpentan-3-ol often requires harsh conditions and can result in low yields with traditional batch chemistry. Future research will likely focus on developing more efficient and sustainable methods.

Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput optimization. For a target like this compound, a multi-step flow process could be envisioned. Such systems, often referred to as "chemical assembly systems," can integrate several reaction modules to produce complex molecules without isolating intermediates. rsc.org A patent for the continuous flow synthesis of amino alcohols in microreactors highlights the potential for significantly shorter reaction times and increased efficiency. mit.edugoogle.com

A prospective flow synthesis could involve modules for key transformations such as epoxide formation followed by a regioselective aminolysis. rsc.orgvapourtec.com The ability to precisely control temperature, pressure, and residence time in a flow reactor could be critical in overcoming the steric hindrance associated with the trimethylated pentane (B18724) backbone.

Table 1: Potential Flow Chemistry Modules for Synthesis of this compound

ModuleReaction TypePotential Reagents/CatalystsKey Advantage in Flow
1Epoxidationm-CPBA, Oxone®, H₂O₂ with metal catalystSafe handling of energetic oxidants
2AminolysisAqueous NH₃, NH₄OHHigh pressure/temperature capability
3In-line PurificationLiquid-liquid extraction, Scavenger resinsReduced workup time and waste

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to access novel reactivity under mild conditions. These methods could provide new pathways to this compound and its derivatives.

Visible-light photoredox catalysis, for instance, has been successfully employed for the synthesis of various amino alcohols. rsc.org A dual Cr/photoredox catalytic system has been reported for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines, generating α-amino carbanion equivalents as nucleophiles. acs.org This approach could be adapted for the synthesis of sterically hindered amino alcohols.

Electrocatalysis offers another promising avenue. A recently developed stereoselective electrocatalytic method for radical cross-couplings using a serine-derived chiral carboxylic acid enables the efficient synthesis of enantiopure amino alcohols. nih.gov This technique has been shown to be scalable to gram-scale in a flow reactor, indicating its potential for industrial application. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

The unique steric environment of this compound could lead to unusual reactivity and the discovery of novel chemical transformations.

Reactions under Extreme Conditions

The study of molecules under extreme conditions of temperature and pressure can reveal new reaction pathways. The high degree of steric crowding in derivatives of this compound might lead to unusual decomposition pathways or rearrangements. For example, research on extremely sterically hindered trialkylamines has shown they undergo a dealkylation reaction that resembles a Hofmann-like elimination, a process accelerated by protic conditions. acs.org Investigating the thermal and pressure stability of this compound could provide fundamental insights into the limits of covalent bonding in sterically congested systems.

New Catalytic Cycles for C-H Activation or Functionalization

Direct C-H functionalization is a powerful tool for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. yale.edu The presence of multiple C-H bonds in this compound makes it an interesting substrate for developing new site-selective C-H activation catalysts.

Recent advances have enabled the α-functionalization of primary amines, creating quaternary centers. semanticscholar.orgnih.govchemrxiv.org A quinone-mediated platform has been developed for the construction of primary α-tertiary amines from α-branched primary amine precursors. nih.govchemrxiv.org Applying such a strategy to this compound could allow for the introduction of various functional groups at the carbon bearing the amino group, further diversifying its chemical space. The development of catalysts that can selectively functionalize the various other C-H bonds within the molecule would be a significant challenge and a testament to the power of modern catalyst design.

Table 2: Potential C-H Functionalization Reactions on this compound

PositionReaction TypePotential Catalytic SystemResulting Structure
α to AmineAlkylation/ArylationQuinone-mediated/Photoredoxα,α-Disubstituted Amino Alcohol
β to AmineBorylation/OxidationIridium or Rhodium-basedβ-Functionalized Amino Alcohol
Methyl GroupsHalogenationRadical InitiatorsHalogenated Derivatives

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanisms of reactions involving this compound will require the use of advanced spectroscopic and computational techniques to identify and characterize transient species and reaction intermediates. The steric bulk is likely to stabilize certain intermediates, potentially allowing for their direct observation.

For instance, in proposed C-H functionalization reactions, the nature of the organometallic intermediates or the radical species generated would be of fundamental interest. nih.gov In potential catalytic cycles, the coordination of the amino and alcohol groups to a metal center could be studied. Density Functional Theory (DFT) calculations have been used to investigate the competing mechanisms in Ag(I)-catalyzed addition reactions of amino alcohols to olefins, elucidating the role of the catalyst and the origin of chemoselectivity. nih.gov Similar computational studies on this compound could guide experimental design and help to rationalize observed reactivity.

Ultrafast Spectroscopy for Reaction Dynamics

The study of chemical reactions on their natural timescale, femtoseconds to picoseconds, is made possible through ultrafast spectroscopy. For a molecule like this compound, which contains both an amino and a hydroxyl group, intramolecular and intermolecular proton transfer events are of significant interest. Time-resolved infrared (TRIR) or transient absorption spectroscopy could be employed to monitor the vibrational and electronic changes that occur upon photoexcitation or during a chemical transformation.

Potential Research Focus Areas:

Excited-State Dynamics: Investigating the excited-state lifetime and decay pathways of this compound can provide insights into its photostability and potential use in photochemistry or as a photosensitizer.

Proton Transfer Dynamics: By selectively exciting either the amino or hydroxyl group, researchers could track the kinetics of proton transfer between these functional groups or with solvent molecules. This is crucial for understanding its behavior in different chemical environments and its potential as a catalyst or proton shuttle.

In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions as they occur provides a wealth of information that is often missed with traditional offline analysis. In situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, coupled with reaction calorimeters, can track the concentration of reactants, intermediates, and products, as well as the heat flow of the reaction.

Hypothetical Application in a Catalytic Cycle:

Consider a hypothetical scenario where this compound is used as a ligand for a metal catalyst in a cross-coupling reaction. In situ monitoring could:

Identify the formation and consumption of key catalytic intermediates.

Determine the rate-limiting step of the reaction.

Provide data to optimize reaction parameters such as temperature, pressure, and catalyst loading in real-time.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The synergy between chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. Machine learning (ML) algorithms can analyze vast datasets to identify patterns, predict properties, and accelerate the discovery and optimization of molecules and reactions.

Predicting Retrosynthetic Pathways

Illustrative Data Table for a Hypothetical Retrosynthesis Prediction:

Target MoleculePredicted PrecursorsPredicted Reaction TypeConfidence Score
This compound2,2,3-Trimethylpentan-3-one, AmmoniaReductive Amination0.92
This compound1-Nitro-2,2,3-trimethylpentan-3-olReduction0.85
This compound(2,2,3-Trimethyl-oxiran-3-yl)methanamineRing Opening0.78

This table is for illustrative purposes and based on general chemical principles, as specific predictive models for this compound are not publicly available.

Optimizing Reaction Conditions and Catalyst Selection

Data Collection: Compile a dataset of reactions involving similar amino alcohols, including reaction components, conditions, and outcomes.

Model Training: Use this dataset to train a machine learning model (e.g., a neural network or a random forest) to predict reaction yield.

Prediction and Validation: The model can then predict the optimal conditions for a new reaction involving this compound. These predictions would then be experimentally validated.

The integration of these advanced research avenues promises a deeper understanding and expanded application of this compound, paving the way for innovations in catalysis, materials science, and synthetic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.